2-Amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, a chromenone core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the pyrazole ring and the cyanide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone derivatives.
Scientific Research Applications
2-Amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating neurological disorders and cancer.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
- 2-Amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
- 2-Amino-4-(1-propyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
Uniqueness
The uniqueness of 2-amino-4-(1-isobutyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group on the pyrazole ring can influence the compound’s lipophilicity, steric interactions, and binding affinity to molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-amino-4-[1-(2-methylpropyl)pyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O2/c1-10(2)8-21-9-11(7-20-21)15-12(6-18)17(19)23-14-5-3-4-13(22)16(14)15/h7,9-10,15H,3-5,8,19H2,1-2H3 |
InChI Key |
CFEJEIRAAYXFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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